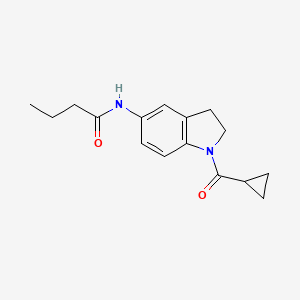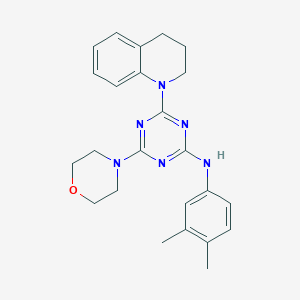![molecular formula C14H14N4O2 B6579800 3-ethyl-7-(4-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946270-83-3](/img/structure/B6579800.png)
3-ethyl-7-(4-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-7-(4-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one (also known as EMTP) is a small molecule that has been studied extensively in recent years due to its potential as a therapeutic agent. EMTP has been shown to have a wide range of applications in scientific research, including its use as a potential drug target, an inhibitor of protein kinases, and a modulator of cell signaling pathways.
Scientific Research Applications
Antibacterial Activity
Triazole derivatives have been investigated for their antibacterial potential. Researchers have explored their ability to inhibit bacterial growth by targeting specific enzymes or receptors. While more studies are needed, compounds like this triazolo-pyrazinone could contribute to the development of novel antibacterial agents .
Antifungal Properties
Triazole-containing compounds, including fluconazole and voriconazole, are widely used as antifungal drugs. These molecules interfere with fungal cell membrane synthesis, making them effective against various fungal infections .
Anticancer Applications
Triazole derivatives have shown promise in cancer research. Their diverse biological activities include potential antitumor effects. Researchers have synthesized hybrid molecules combining triazole moieties with other pharmacophores to enhance their anticancer properties .
Antioxidant Effects
Triazole-based compounds have been explored for their antioxidant activity. These molecules may help protect cells from oxidative stress and prevent damage caused by free radicals .
Antiviral Potential
Triazole derivatives have been studied as potential antiviral agents. Their ability to interact with enzymes and receptors in the biological system makes them interesting candidates for combating viral infections .
Anti-inflammatory and Analgesic Properties
Triazole-containing compounds have been investigated for their anti-inflammatory and analgesic effects. While more research is needed, these molecules could play a role in managing pain and inflammation .
Mechanism of Action
Target of Action
Compounds with a similar triazolo[4,3-a]pyrazine core structure have been found to interact with various enzymes and receptors . For instance, some 1,2,4-triazolo[4,3-a]pyrazine derivatives have shown inhibitory activity against c-Met kinase , a protein that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
For instance, if the compound acts as an inhibitor, it could prevent the target protein from performing its normal function, potentially leading to a decrease in certain cellular activities .
Biochemical Pathways
Given its potential inhibitory activity against c-met kinase , it could impact pathways related to cellular growth and survival. Inhibition of c-Met kinase can disrupt signal transduction pathways, potentially leading to the suppression of cell proliferation and migration .
Result of Action
Based on its potential inhibitory activity against c-met kinase , it could lead to a decrease in cellular activities related to growth and survival. This could potentially result in the suppression of tumor growth in the context of cancer treatment .
properties
IUPAC Name |
3-ethyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-3-12-15-16-13-14(19)17(8-9-18(12)13)10-4-6-11(20-2)7-5-10/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMROFUJOMDQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CN(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B6579720.png)
![5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-3-yl)methyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579726.png)
![3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B6579728.png)

![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6579749.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6579753.png)

![3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6579764.png)

![2-[(cyanomethyl)sulfanyl]-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B6579771.png)
![7-(3-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579807.png)
![7-(3,4-difluorophenyl)-3-ethyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579811.png)
![7-(4-fluorophenyl)-3-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579812.png)
![7-(4-fluorophenyl)-3-(propan-2-yl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6579818.png)